Zafirlukast m-Tolyl Isomer
Overview
Description
Zafirlukast m-Tolyl Isomer is a chemical compound with the molecular formula C31H33N3O6S and a molecular weight of 575.7 g/mol . It is a derivative of Zafirlukast, a leukotriene receptor antagonist used primarily in the treatment of asthma . The m-Tolyl Isomer is one of the positional isomers of Zafirlukast, distinguished by the position of the tolyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zafirlukast m-Tolyl Isomer involves several steps, including the formation of the indole core, sulfonylation, and carbamate formation . The key steps are as follows:
Formation of Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Sulfonylation: The indole nitrogen is sulfonylated using a sulfonyl chloride derivative, such as m-tolylsulfonyl chloride, in the presence of a base like triethylamine.
Carbamate Formation: The final step involves the formation of the carbamate ester by reacting the sulfonylated indole with cyclopentyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for sulfonylation and carbamate formation to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Zafirlukast m-Tolyl Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Zafirlukast m-Tolyl Isomer has several scientific research applications:
Mechanism of Action
Zafirlukast m-Tolyl Isomer acts as a leukotriene receptor antagonist. It blocks the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation in the lungs . This mechanism is similar to that of Zafirlukast, which is used in the treatment of asthma .
Comparison with Similar Compounds
Similar Compounds
Zafirlukast: The parent compound, used as a leukotriene receptor antagonist in asthma treatment.
Montelukast: Another leukotriene receptor antagonist with a similar mechanism of action.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Uniqueness
Zafirlukast m-Tolyl Isomer is unique due to the specific position of the tolyl group, which may influence its binding affinity and selectivity for leukotriene receptors. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to other leukotriene receptor antagonists .
Properties
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-7-6-10-26(15-20)41(37,38)33-30(35)22-12-11-21(29(17-22)39-3)16-23-19-34(2)28-14-13-24(18-27(23)28)32-31(36)40-25-8-4-5-9-25/h6-7,10-15,17-19,25H,4-5,8-9,16H2,1-3H3,(H,32,36)(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQBGQANHHFUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655286 | |
Record name | Cyclopentyl [3-({2-methoxy-4-[(3-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159195-69-3 | |
Record name | Zafirlukast m-tolyl isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentyl [3-({2-methoxy-4-[(3-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZAFIRLUKAST M-TOLYL ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ3N9DHQ7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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